4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid
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Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid typically involves the reaction of phthalic anhydride with appropriate amines and nitrobenzoic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities .
Comparison with Similar Compounds
Similar compounds to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid include:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound has a similar phthalimide structure but with a butanoic acid moiety instead of a nitrobenzoic acid.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide:
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound contains a thiocarbamate group and is studied for its unique biological activities.
The uniqueness of this compound lies in its specific nitrobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
19084-05-0 |
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Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C15H8N2O6/c18-13-9-3-1-2-4-10(9)14(19)16(13)8-5-6-11(15(20)21)12(7-8)17(22)23/h1-7H,(H,20,21) |
InChI Key |
BKJXNZHEFIQHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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